
2-(Isopropylamino)-6-methylnicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isopropylamino)-6-methylnicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of an isopropylamino group attached to the second carbon and a methyl group attached to the sixth carbon of the nicotinaldehyde structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)-6-methylnicotinaldehyde typically involves the reaction of 6-methylnicotinaldehyde with isopropylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylamino)-6-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The isopropylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: 2-(Isopropylamino)-6-methylnicotinic acid.
Reduction: 2-(Isopropylamino)-6-methyl-1-nicotinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Isopropylamino)-6-methylnicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study biological processes involving nicotinaldehyde derivatives.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Isopropylamino)-6-methylnicotinaldehyde involves its interaction with specific molecular targets. The isopropylamino group can form hydrogen bonds and electrostatic interactions with target proteins or enzymes, modulating their activity. The aldehyde group can undergo nucleophilic addition reactions, forming covalent bonds with nucleophilic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
2-(Isopropylamino)ethanol: Similar in structure but lacks the nicotinaldehyde moiety.
6-Methylnicotinaldehyde: Lacks the isopropylamino group.
2-(Isopropylamino)-6-methylpyridine: Similar structure but lacks the aldehyde group.
Uniqueness
2-(Isopropylamino)-6-methylnicotinaldehyde is unique due to the presence of both the isopropylamino group and the nicotinaldehyde moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
6-methyl-2-(propan-2-ylamino)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H14N2O/c1-7(2)11-10-9(6-13)5-4-8(3)12-10/h4-7H,1-3H3,(H,11,12) |
InChI Key |
TUYFQCMLZKRPFB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl3-[amino(cyano)methyl]azetidine-1-carboxylate](/img/structure/B13015653.png)
![6,6-Difluorospiro[3.3]heptane-2-carbonitrile](/img/structure/B13015660.png)
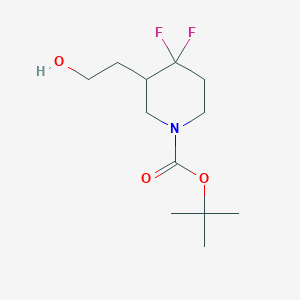
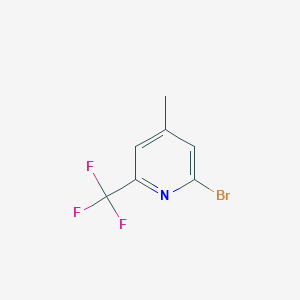
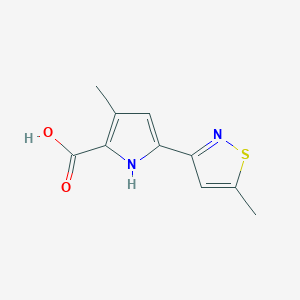
![2,4-dichloro-7H-pyrrolo[2,3-h]quinazoline](/img/structure/B13015688.png)


![(3aS,4S,6S,6aR)-6-((R)-1-((tert-Butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B13015695.png)

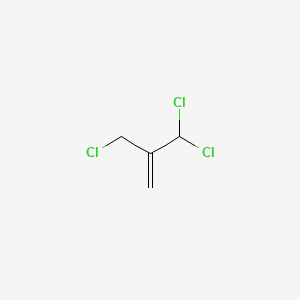
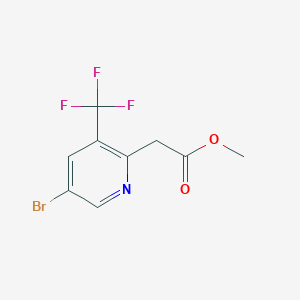
![{3-Methoxybicyclo[1.1.1]pentan-1-yl}methanamine](/img/structure/B13015716.png)

